molecular formula C7H7ClN4 B1626103 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile CAS No. 82183-24-2

4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile

Cat. No. B1626103
CAS RN: 82183-24-2
M. Wt: 182.61 g/mol
InChI Key: WKWJLPHVJAUOLS-UHFFFAOYSA-N
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Description

“4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C7H7ClN4 . It is a type of pyrimidine derivative .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves the use of organolithium reagents . The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine results in the formation of 2-[(N,N-dimethylaminoethyl)amino]-4-(1’,3’-dithian-2’-yl)pyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CSC1=NC=C(C#N)C(Cl)=N1 . This indicates that the molecule contains a pyrimidine ring with a chlorine atom and a dimethylamino group attached to it .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 182.610 Da . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product .

Mechanism of Action

A series of pyrimidine-5-carbonitrile derivatives, which may include “4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown cytotoxic activities against various human tumor cell lines .

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile”, indicates that it can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

4-chloro-2-(dimethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12(2)7-10-4-5(3-9)6(8)11-7/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWJLPHVJAUOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513402
Record name 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82183-24-2
Record name 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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